![molecular formula C13H14BrClOS B285967 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B285967.png)
5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. The compound's unique structure and properties make it an attractive target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one is not fully understood. However, studies have suggested that the compound may target specific cellular pathways and proteins involved in cancer cell proliferation and inflammation. Further research is needed to elucidate the exact mechanism of action of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo studies. The compound has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. Additionally, the compound has demonstrated anti-inflammatory and anti-bacterial properties. Further studies are needed to investigate the compound's effects on other physiological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one in lab experiments include its unique structure and properties, which make it an attractive target for synthesis and investigation. The compound's potential applications in various scientific research fields also make it a valuable tool for studying cellular pathways and proteins involved in cancer cell proliferation and inflammation.
However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Additionally, the compound's mechanism of action is not fully understood, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one. These include:
1. Investigating the compound's potential as a new class of anti-cancer agents and developing more potent analogs.
2. Studying the compound's effects on other physiological systems, such as the immune system and cardiovascular system.
3. Investigating the compound's potential as a fluorescent probe for imaging applications.
4. Elucidating the exact mechanism of action of the compound and identifying specific cellular pathways and proteins targeted by the compound.
5. Developing new synthesis methods for the compound to improve yields and purity.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
The synthesis of 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one involves the reaction of 2-chloro-5-bromobenzaldehyde with cyclohexanone in the presence of a catalyst. The reaction proceeds through a spirocyclization process, resulting in the formation of the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
The unique structure and properties of 5-bromo-2-chloro-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one make it a promising candidate for various scientific research applications. The compound has been investigated for its potential as a new class of anti-cancer agents, as well as for its anti-inflammatory and anti-bacterial properties. Additionally, the compound has been studied for its potential as a fluorescent probe for imaging applications.
Eigenschaften
Molekularformel |
C13H14BrClOS |
---|---|
Molekulargewicht |
333.67 g/mol |
IUPAC-Name |
5-bromo-2-chlorospiro[5,6-dihydro-1-benzothiophene-7,1//'-cyclohexane]-4-one |
InChI |
InChI=1S/C13H14BrClOS/c14-9-7-13(4-2-1-3-5-13)12-8(11(9)16)6-10(15)17-12/h6,9H,1-5,7H2 |
InChI-Schlüssel |
IDVIUOVOCZUKPJ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC(C(=O)C3=C2SC(=C3)Cl)Br |
Kanonische SMILES |
C1CCC2(CC1)CC(C(=O)C3=C2SC(=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.